molecular formula C20H28N2O4S B14979803 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide CAS No. 1010877-04-9

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B14979803
CAS No.: 1010877-04-9
M. Wt: 392.5 g/mol
InChI Key: LEJFUXVXQYJSRE-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring with the desired substitutions, followed by the introduction of the phenylsulfonyl group and the methoxyethyl group. The final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: It may have applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

1010877-04-9

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H28N2O4S/c1-14-15(2)22(12-13-26-6)18(21-19(23)20(3,4)5)17(14)27(24,25)16-10-8-7-9-11-16/h7-11H,12-13H2,1-6H3,(H,21,23)

InChI Key

LEJFUXVXQYJSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCOC)C

Origin of Product

United States

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